molecular formula H3O6P2S- B1229064 Monothiopyrophosphoric acid CAS No. 68488-87-9

Monothiopyrophosphoric acid

Cat. No.: B1229064
CAS No.: 68488-87-9
M. Wt: 193.04 g/mol
InChI Key: HWTUHTNZLQJJEV-UHFFFAOYSA-M
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Preparation Methods

Thiopyrophosphate can be synthesized through various methods. One common approach involves the reaction of phosphorus pentasulfide (P₂S₅) with sodium hydroxide (NaOH), resulting in the formation of sodium thiopyrophosphate. The reaction is as follows: [ \text{P}_2\text{S}_5 + 6\text{NaOH} \rightarrow 2\text{Na}_3\text{PO}_2\text{S}_2 + \text{H}_2\text{S} + 2\text{H}_2\text{O} ] This method yields sodium thiopyrophosphate, which can be further processed to obtain thiopyrophosphate .

Chemical Reactions Analysis

Thiopyrophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

    Oxidation: Thiopyrophosphate can be oxidized to form thiophosphate oxides.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: Thiopyrophosphate can undergo substitution reactions where sulfur atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Thiopyrophosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

Mechanism of Action

The mechanism of action of thiopyrophosphate involves its interaction with molecular targets and pathways in biological systems. It can activate γδ T lymphocytes, which play a crucial role in the immune response. Thiopyrophosphate derivatives can modulate the activity of enzymes involved in phosphate metabolism, leading to various biological effects .

Comparison with Similar Compounds

Thiopyrophosphate is unique due to the presence of sulfur in its structure, which distinguishes it from other phosphate compounds. Similar compounds include:

These compounds share some chemical properties with thiopyrophosphate but differ in their specific applications and reactivity.

Properties

CAS No.

68488-87-9

Molecular Formula

H3O6P2S-

Molecular Weight

193.04 g/mol

IUPAC Name

[hydroxy(oxido)phosphinothioyl] dihydrogen phosphate

InChI

InChI=1S/H4O6P2S/c1-7(2,3)6-8(4,5)9/h(H2,1,2,3)(H2,4,5,9)/p-1

InChI Key

HWTUHTNZLQJJEV-UHFFFAOYSA-M

SMILES

OP(=O)(O)OP(=S)(O)O

Canonical SMILES

OP(=O)(O)OP(=S)(O)[O-]

68488-87-9

Synonyms

monothiodiphosphate
monothiodiphosphoric acid
monothiopyrophosphate
monothiopyrophosphoric acid
thiopyrophosphate

Origin of Product

United States

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